molecular formula C18H24N4O2 B12391659 Enpp-1-IN-17

Enpp-1-IN-17

Cat. No.: B12391659
M. Wt: 328.4 g/mol
InChI Key: JFWDXDVLIPMYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enpp-1-IN-17 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of nucleotides, particularly cyclic GMP-AMP (cGAMP) and adenosine triphosphate (ATP). This compound has shown significant potential in inhibiting the hydrolysis of cGAMP and ATP, making it a valuable compound in the field of immunotherapy and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enpp-1-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Scientific Research Applications

Enpp-1-IN-17 has a wide range of scientific research applications, particularly in the fields of immunotherapy and cancer research. It has shown potential in:

Mechanism of Action

Enpp-1-IN-17 exerts its effects by inhibiting the enzymatic activity of ENPP1. ENPP1 is responsible for the hydrolysis of cGAMP and ATP, which are crucial for the regulation of immune responses. By inhibiting ENPP1, this compound prevents the breakdown of cGAMP, leading to the activation of the STING pathway. This activation results in the production of interferons and other cytokines that enhance the immune response against tumors .

Comparison with Similar Compounds

Uniqueness: Enpp-1-IN-17 is unique due to its high selectivity for cGAMP hydrolysis over ATP hydrolysis, with a selectivity ratio greater than 6.4. This selectivity makes it particularly effective in activating the STING pathway and enhancing immune responses .

This compound stands out as a promising compound in the field of immunotherapy and cancer research, offering potential benefits in enhancing immune responses and improving the efficacy of existing treatments.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-(2,8-diazaspiro[4.5]decan-8-yl)-6,7-dimethoxyquinazoline

InChI

InChI=1S/C18H24N4O2/c1-23-15-9-13-14(10-16(15)24-2)20-12-21-17(13)22-7-4-18(5-8-22)3-6-19-11-18/h9-10,12,19H,3-8,11H2,1-2H3

InChI Key

JFWDXDVLIPMYII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4(CCNC4)CC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.